ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
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Description
Ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H22N6O4 and its molecular weight is 446.467. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar triazolo[4,5-d]pyrimidine derivatives have been reported to exhibit potent inhibitory activity against certain enzymes, such as c-met kinase . The c-Met kinase plays a crucial role in cellular growth, survival, and migration, making it a promising target for cancer treatment .
Mode of Action
Based on the structural similarity to other triazolo[4,5-d]pyrimidine derivatives, it can be hypothesized that it might interact with its target enzyme through hydrogen bonding or other types of molecular interactions, leading to the inhibition of the enzyme’s activity .
Biochemical Pathways
Given its potential inhibitory activity against c-met kinase, it might affect pathways related to cellular growth and survival
Result of Action
Based on its potential inhibitory activity against c-met kinase, it might lead to the suppression of cellular growth and survival, which could be beneficial in the treatment of cancer .
Properties
IUPAC Name |
ethyl 4-[[2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-3-33-23(32)17-8-10-18(11-9-17)25-19(30)13-28-14-24-21-20(22(28)31)26-27-29(21)12-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCVGOFQHNVUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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